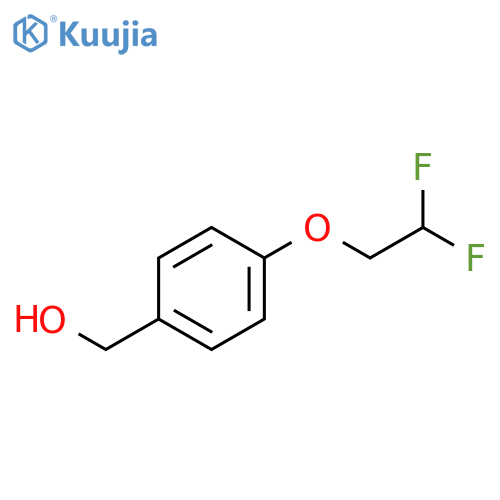

Cas no 1184389-53-4 (4-(2,2-difluoroethoxy)phenylmethanol)

4-(2,2-difluoroethoxy)phenylmethanol 化学的及び物理的性質

名前と識別子

-

- [4-(2,2-difluoroethoxy)phenyl]methanol

- Benzenemethanol, 4-(2,2-difluoroethoxy)-

- 4-(2,2-difluoroethoxy)phenylmethanol

-

- インチ: 1S/C9H10F2O2/c10-9(11)6-13-8-3-1-7(5-12)2-4-8/h1-4,9,12H,5-6H2

- InChIKey: MIQSBPOLDVNXDW-UHFFFAOYSA-N

- ほほえんだ: C1(CO)=CC=C(OCC(F)F)C=C1

計算された属性

- せいみつぶんしりょう: 188.06488588g/mol

- どういたいしつりょう: 188.06488588g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 134

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.5Ų

- 疎水性パラメータ計算基準値(XlogP): 2

4-(2,2-difluoroethoxy)phenylmethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1709744-0.5g |

[4-(2,2-difluoroethoxy)phenyl]methanol |

1184389-53-4 | 95% | 0.5g |

$304.0 | 2023-09-20 | |

| Enamine | EN300-1709744-2.5g |

[4-(2,2-difluoroethoxy)phenyl]methanol |

1184389-53-4 | 95% | 2.5g |

$791.0 | 2023-09-20 | |

| Enamine | EN300-1709744-0.05g |

[4-(2,2-difluoroethoxy)phenyl]methanol |

1184389-53-4 | 95% | 0.05g |

$91.0 | 2023-09-20 | |

| Enamine | EN300-1709744-0.25g |

[4-(2,2-difluoroethoxy)phenyl]methanol |

1184389-53-4 | 95% | 0.25g |

$193.0 | 2023-09-20 | |

| Enamine | EN300-1709744-10.0g |

[4-(2,2-difluoroethoxy)phenyl]methanol |

1184389-53-4 | 95% | 10g |

$1260.0 | 2023-06-04 | |

| Enamine | EN300-1709744-1g |

[4-(2,2-difluoroethoxy)phenyl]methanol |

1184389-53-4 | 95% | 1g |

$391.0 | 2023-09-20 | |

| Aaron | AR01E7B2-50mg |

[4-(2,2-Difluoroethoxy)phenyl]methanol |

1184389-53-4 | 95% | 50mg |

$151.00 | 2025-03-31 | |

| Enamine | EN300-1709744-5.0g |

[4-(2,2-difluoroethoxy)phenyl]methanol |

1184389-53-4 | 95% | 5g |

$1000.0 | 2023-06-04 | |

| 1PlusChem | 1P01E72Q-50mg |

[4-(2,2-difluoroethoxy)phenyl]methanol |

1184389-53-4 | 95% | 50mg |

$170.00 | 2023-12-26 | |

| Aaron | AR01E7B2-2.5g |

[4-(2,2-Difluoroethoxy)phenyl]methanol |

1184389-53-4 | 95% | 2.5g |

$1113.00 | 2025-02-10 |

4-(2,2-difluoroethoxy)phenylmethanol 関連文献

-

Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053

-

Shuang Liu Dalton Trans., 2017,46, 14509-14518

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070

-

Ken-ichi Sakai,Takaaki Ishikawa,Tomoyuki Akutagawa J. Mater. Chem. C, 2013,1, 7866-7871

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299

-

Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562

4-(2,2-difluoroethoxy)phenylmethanolに関する追加情報

Introduction to 4-(2,2-difluoroethoxy)phenylmethanol (CAS No. 1184389-53-4)

4-(2,2-difluoroethoxy)phenylmethanol, identified by its Chemical Abstracts Service (CAS) number 1184389-53-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by a phenyl ring substituted with a 2,2-difluoroethoxy group and a hydroxymethyl moiety. The unique structural features of this molecule make it a promising candidate for further exploration in drug discovery and development, particularly in the design of novel bioactive agents.

The fluorine atoms incorporated into the 2,2-difluoroethoxy group play a crucial role in modulating the electronic properties and metabolic stability of the molecule. Fluorine substitution is a well-established strategy in medicinal chemistry, often employed to enhance binding affinity, improve pharmacokinetic profiles, and increase resistance to enzymatic degradation. In the case of 4-(2,2-difluoroethoxy)phenylmethanol, the presence of these fluorine atoms may contribute to its potential as a scaffold for developing compounds with enhanced biological activity and selectivity.

The hydroxymethyl group at the para position relative to the phenyl ring in 4-(2,2-difluoroethoxy)phenylmethanol provides a versatile handle for further chemical modification. This functionality can be utilized in various synthetic pathways to introduce additional pharmacophores or to link the molecule to other therapeutic agents. The combination of these structural elements suggests that this compound could serve as a valuable intermediate in the synthesis of more complex pharmaceuticals.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of molecules like 4-(2,2-difluoroethoxy)phenylmethanol with greater accuracy. These tools allow for the rapid screening of virtual libraries of compounds, identifying those with high potential for interaction with biological targets such as enzymes and receptors. Preliminary studies indicate that derivatives of this compound may exhibit inhibitory activity against certain therapeutic targets, making it an attractive candidate for further investigation.

The pharmaceutical industry has been increasingly interested in developing small-molecule inhibitors targeting specific enzymes and pathways involved in disease mechanisms. The structural motif present in 4-(2,2-difluoroethoxy)phenylmethanol aligns well with this trend, as it combines elements known to enhance binding affinity and metabolic stability. For instance, the difluoroethoxy group has been shown to improve oral bioavailability by reducing metabolic clearance, while the hydroxymethyl group can serve as a point of attachment for further derivatization.

In addition to its potential as an intermediate in drug synthesis, 4-(2,2-difluoroethoxy)phenylmethanol may also find applications in materials science and specialty chemicals. The unique electronic properties conferred by the fluorine atoms could make this compound useful in the development of advanced materials with tailored optical or electronic characteristics. Furthermore, its ability to undergo selective modifications makes it a versatile building block for synthesizing complex organic molecules.

The synthesis of 4-(2,2-difluoroethoxy)phenylmethanol presents several challenges due to its complex structure. However, recent innovations in synthetic methodologies have made it more feasible to produce this compound on a laboratory scale. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods have been particularly useful in constructing the key functional groups present in this molecule. These advancements have opened up new possibilities for exploring its biological potential.

As research continues to uncover new therapeutic targets and disease mechanisms, compounds like 4-(2,2-difluoroethoxy)phenylmethanol are likely to play an increasingly important role in drug discovery and development. The combination of structural features that enhance binding affinity, metabolic stability, and synthetic accessibility makes this molecule a compelling candidate for further exploration. Future studies may focus on optimizing its chemical properties and evaluating its efficacy in preclinical models.

The broader impact of such research extends beyond individual compounds like 4-(2,2-difluoroethoxy)phenylmethanol; it contributes to the advancement of chemical biology as a whole. By providing new tools and methodologies for drug discovery, researchers can accelerate the development of treatments for a wide range of diseases. The integration of computational modeling with experimental chemistry has been particularly effective in identifying promising candidates for further investigation.

In conclusion,4-(2,2-difluoroethoxy)phenylmethanol (CAS No. 1184389-53-4) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential applications. The presence of fluorine atoms and a hydroxymethyl group makes it an attractive scaffold for developing novel bioactive agents. As research progresses,this compound is poised to contribute substantially to the discovery and development of new therapeutics that address unmet medical needs.

1184389-53-4 (4-(2,2-difluoroethoxy)phenylmethanol) 関連製品

- 33007-83-9(Trimethylolpropane tris(3-Mercaptopropanoate))

- 946302-29-0(N-(2-methoxyphenyl)-1-(2-methylphenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1472015-39-6(1-2-(trifluoromethoxy)ethyl-1H-pyrazol-3-amine)

- 859833-18-4(Benzenemethanamine,2-(3-pyridinyl)-, hydrochloride (1:2))

- 345987-96-4(5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol)

- 1806555-83-8(2-(Bromomethyl)-6-mercaptobenzo[d]oxazole)

- 2839158-36-8(2-(4-Nitrophenyl)prop-2-en-1-amine hydrochloride)

- 1803898-73-8(5-Bromo-2-chloro-6-cyano-1H-benzimidazole)

- 1771-18-2(2-Methoxy Phenothiazine)

- 1215295-94-5(3-(3-Chloro-1H-1,2,4-triazol-5-yl)pyridine)